N-(4-Nitrobenzoyl)pyrrolidine-1-carboximidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Nitrobenzoyl)pyrrolidine-1-carboximidoyl chloride is a chemical compound with the molecular formula C12H12ClN3O3 It is characterized by the presence of a pyrrolidine ring, a nitrobenzoyl group, and a carboximidoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrobenzoyl)pyrrolidine-1-carboximidoyl chloride typically involves the reaction of 4-nitrobenzoyl chloride with pyrrolidine-1-carboximidoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-Nitrobenzoyl)pyrrolidine-1-carboximidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Major Products Formed
Substitution: Products vary depending on the nucleophile used, resulting in compounds such as N-(4-nitrobenzoyl)pyrrolidine-1-carboximidoyl amines or ethers.
Reduction: The major product is N-(4-aminobenzoyl)pyrrolidine-1-carboximidoyl chloride.
Oxidation: Products include various oxidized derivatives of the pyrrolidine ring.
Scientific Research Applications
N-(4-Nitrobenzoyl)pyrrolidine-1-carboximidoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Nitrobenzoyl)pyrrolidine-1-carboximidoyl chloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrrolidine ring may also play a role in binding to biological targets, influencing the compound’s overall activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Nitrobenzoyl)pyrrolidine-1-carboxamide
- N-(4-Nitrobenzoyl)pyrrolidine-1-carboxylate
- N-(4-Nitrobenzoyl)pyrrolidine-1-carboximidoyl bromide
Uniqueness
N-(4-Nitrobenzoyl)pyrrolidine-1-carboximidoyl chloride is unique due to the presence of the carboximidoyl chloride group, which imparts distinct reactivity compared to its analogs. This functional group allows for specific chemical transformations that are not possible with other similar compounds, making it valuable in synthetic chemistry and research applications.
Properties
CAS No. |
76098-31-2 |
---|---|
Molecular Formula |
C12H12ClN3O3 |
Molecular Weight |
281.69 g/mol |
IUPAC Name |
N-(4-nitrobenzoyl)pyrrolidine-1-carboximidoyl chloride |
InChI |
InChI=1S/C12H12ClN3O3/c13-12(15-7-1-2-8-15)14-11(17)9-3-5-10(6-4-9)16(18)19/h3-6H,1-2,7-8H2 |
InChI Key |
OLRCJJYGELWCFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.